cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol
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Overview
Description
cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The trifluoromethyl group attached to the piperidine ring significantly influences the compound’s chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the hydrogenation of a precursor compound containing a trifluoromethyl group. The reaction conditions often include the use of palladium catalysts and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-(Trifluoromethyl)piperidine: The position of the trifluoromethyl group can influence the compound’s properties.
4-(Trifluoromethyl)piperidine: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
The compound cis-(3-(trifluoromethyl)piperidin-2-yl)methanol is a piperidine derivative characterized by the presence of a trifluoromethyl group. This structural feature significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, potential therapeutic applications, and mechanisms of action, supported by relevant research findings and case studies.
- Molecular Formula : C7H10F3N
- Molecular Weight : 179.16 g/mol
- Structure : The trifluoromethyl group enhances lipophilicity, which may facilitate interactions with various biological targets.
The mechanism of action for this compound involves its interaction with specific biomolecules, particularly proteins and enzymes. The trifluoromethyl group allows for enhanced binding affinity to hydrophobic regions of these molecules, potentially modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities:
-
Anticancer Activity :
- Piperidine derivatives have shown promise in cancer therapy, with studies indicating that modifications in their structure can enhance cytotoxicity against various cancer cell lines. For instance, certain piperidine derivatives demonstrated improved apoptosis induction in hypopharyngeal tumor models compared to standard treatments like bleomycin .
-
Neuropharmacological Effects :
- Compounds containing piperidine rings are often explored for their potential in treating neurological disorders. The interaction of trifluoromethylated piperidines with neurotransmitter receptors may influence neuronal signaling pathways, offering therapeutic avenues for conditions like depression and anxiety .
- Antiviral Properties :
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. Results indicated that compounds with a trifluoromethyl group displayed significantly higher cytotoxicity compared to non-fluorinated analogs, suggesting that the trifluoromethyl substitution plays a critical role in enhancing biological potency .
Case Study 2: Neuropharmacological Potential
Research into the neuropharmacological properties of trifluoromethylated piperidines demonstrated their ability to modulate neurotransmitter systems. For example, a derivative was found to activate muscarinic acetylcholine receptors (M3R), which are implicated in cognitive function and memory enhancement .
Data Table: Biological Activities of Piperidine Derivatives
Properties
IUPAC Name |
[(2S,3R)-3-(trifluoromethyl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h5-6,11-12H,1-4H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZAVNCLKBQJAT-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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